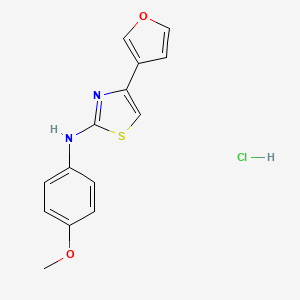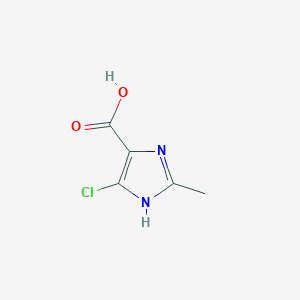![molecular formula C22H15BrCl2N2O2 B2502143 7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533876-67-4](/img/structure/B2502143.png)
7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-Bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative, a class of compounds known for their various pharmacological properties. While the specific compound is not directly described in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of the compound.
Synthesis Analysis
The synthesis of related benzodiazepine compounds typically involves multi-step reactions. For instance, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one was synthesized through the thermolysis of the syn-4-phenylsemicarbazone of 2-aminobenzophenone . Another series of benzodiazepines were synthesized in yields ranging from 35-94%, with their structures confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography has been a pivotal tool in determining the molecular and crystal structures of benzodiazepine derivatives . The nature of hydrogen bonds in both solution and crystalline states has been explored using IR spectroscopy and X-ray crystallography . For the compound of interest, similar analytical techniques would likely reveal the arrangement of atoms and the presence of any significant intermolecular interactions.
Chemical Reactions Analysis
The reactivity of benzodiazepine compounds can be influenced by various substituents. For example, treatment of a hydroxy benzodiazepine with different tosylates resulted in products with varying alkyl substituents, which in turn affected their molecular structures and crystal assembly modes . This suggests that the compound may also undergo reactions that could modify its structure and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepines can be quite diverse, depending on their specific substituents and molecular conformations. The crystal and molecular structures of these compounds, as well as their intermolecular interactions, can significantly influence their physical properties, such as solubility and melting points . Chemical properties, such as reactivity and stability, can be inferred from spectroscopic data and the nature of the substituents present in the molecule .
Scientific Research Applications
Synthesis and Structural Studies
Diazepine Synthesis and Bromination : Diazepines, including compounds similar to the one , are synthesized through specific halogenation processes. For example, 2,3-dihydro-1H-1,4-diazepines are generally brominated at the 6-position, demonstrating the reactivity of these compounds in chemical synthesis (Gorringe et al., 1969).
Structural Analysis and Receptor Affinity : Studies have shown that the condensation of specific dihydrodiazepines with aromatic aldehydes yields compounds with potential central nervous system receptor affinities, indicating their importance in neurological research (Pavlovsky et al., 2007).
Cytotoxicity and Enzyme Inhibition : Certain palladacycles synthesized from benzodiazepine derivatives, similar to the compound , have been evaluated for their cytotoxic properties and potential as enzyme inhibitors, highlighting their relevance in cancer research (Spencer et al., 2009).
Chemical Properties and Reactions
Alkaline Hydrolysis Mechanisms : Research on diazepam, a benzodiazepine derivative, provides insights into the mechanisms of hydrolysis in alkaline conditions, which can be relevant for understanding the chemical behavior of similar compounds (Yang, 1998).
Synthesis and Spectral Properties : Studies have synthesized various benzodiazepin-2-ones and analyzed their spectral properties, which are crucial for identifying and characterizing similar chemical compounds (Cortés et al., 2002).
Stereochemistry and Molecular Conformation : Investigations into the stereochemistry of benzodiazepine derivatives provide valuable information about their molecular conformations and potential chemical interactions (Wang et al., 2001).
Potential Pharmacological Applications
Receptor Binding Affinity Studies : Some benzodiazepines demonstrate high affinity for certain receptors in the central nervous system, suggesting potential pharmacological applications in neurology and psychiatry (Neumeyer et al., 1991).
Novel Anticonvulsant Derivatives : Synthesis of novel benzodiazepine derivatives with potential anticonvulsant properties indicates their possible use in treating seizures and related disorders (Rashida et al., 2010).
Mechanism of Action
Target of Action
Similar compounds with a 1,4-benzodiazepine ring system have been known to interact with cholecystokinin (cck) receptors . CCK is a gastrointestinal peptide hormone that plays a key role in various physiological processes, including pancreatic and biliary secretion, gall bladder contraction, and gut motility .
Mode of Action
Compounds with a similar 1,4-benzodiazepine structure have been designed as agonists or antagonists of the peripheral (cck-a) and central (cck-b) receptor subtypes .
Biochemical Pathways
Given its potential interaction with cck receptors, it may influence pathways related to pancreatic and biliary secretion, gall bladder contraction, and gut motility .
Pharmacokinetics
Studies of pharmacokinetics and drug metabolism of similar compounds have been reported .
Result of Action
Based on its potential interaction with cck receptors, it may influence physiological processes such as pancreatic and biliary secretion, gall bladder contraction, and gut motility .
properties
IUPAC Name |
7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrCl2N2O2/c23-14-6-9-19-17(10-14)21(13-4-2-1-3-5-13)27(12-20(28)26-19)22(29)16-11-15(24)7-8-18(16)25/h1-11,21H,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNLZDKWLYXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)



![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)